molecular formula C22H18N2O2 B5129169 3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B5129169
M. Wt: 342.4 g/mol
InChI Key: RFLWYVBOWQTAKX-UHFFFAOYSA-N
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Description

3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide stands out due to its unique benzoxazole structure, which imparts distinct pharmacological properties. Its ability to act as an intermediate in the synthesis of other biologically active compounds further enhances its value in medicinal chemistry .

Properties

IUPAC Name

3-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-14-5-3-6-16(11-14)21(25)23-18-8-4-7-17(13-18)22-24-19-10-9-15(2)12-20(19)26-22/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLWYVBOWQTAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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